3-hydroxy-3-(trifluoromethyl)-[1]benzofuro[6,5-b][1]benzofuran-2-one
Overview
Description
3-hydroxy-3-(trifluoromethyl)1benzofuro3,2-fbenzofuran-2(3H)-one is a complex organic compound that belongs to the benzofuran family. Benzofurans are bicyclic ring systems known for their diverse pharmacological activities. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
The synthesis of 3-hydroxy-3-(trifluoromethyl)1benzofuro3,2-fbenzofuran-2(3H)-one involves several steps. One common method includes the reaction of phenols with methyl trifluoropyruvate in aprotic solvents and acetic acid at temperatures above 120°C. This reaction leads to the formation of ortho-C-alkylation products, which can be further lactonized to yield the desired compound .
Chemical Reactions Analysis
3-hydroxy-3-(trifluoromethyl)1benzofuro3,2-fbenzofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-hydroxy-3-(trifluoromethyl)1benzofuro3,2-fbenzofuran-2(3H)-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of various signaling pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives such as:
3-hydroxy-4-(trifluoromethyl)benzonitrile: Known for its use as an intermediate in organic synthesis.
3-(trifluoromethyl)benzonitrile: Used as a reference compound in electron affinity studies.
3-(trifluoromethyl)benzoyl chloride: Utilized in the synthesis of various organic compounds.
Compared to these compounds, 3-hydroxy-3-(trifluoromethyl)1benzofuro3,2-fbenzofuran-2(3H)-one is unique due to its specific structure and the presence of both a benzofuran ring and a trifluoromethyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-3-(trifluoromethyl)-[1]benzofuro[6,5-b][1]benzofuran-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F3O4/c16-15(17,18)14(20)9-5-8-7-3-1-2-4-10(7)21-11(8)6-12(9)22-13(14)19/h1-6,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHODLTGAHZUDGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)OC(=O)C4(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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